2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
Overview
Description
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is a pharmaceutical compound used in the treatment of certain viral infections, including hepatitis C and human immunodeficiency virus (HIV). It exhibits antiviral activity by inhibiting viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine involves the alkylation of 2-amino-6-chloropurine with ribose derivatives. The reaction typically requires the protection of hydroxyl groups in the ribose molecule to ensure selective alkylation at the desired position . The reaction conditions often involve the use of solid-supported reagents and alumina/H+ pads or scavenging by AG/Dowex-50W-X8 resin to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments with strict control over reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its antiviral properties and its role in inhibiting viral replication.
Medicine: It is used in the development of antiviral drugs for the treatment of hepatitis C and HIV.
Industry: The compound is produced on an industrial scale for pharmaceutical applications
Mechanism of Action
The antiviral activity of 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is primarily due to its ability to inhibit viral replication. The compound targets viral enzymes and interferes with the synthesis of viral RNA, thereby preventing the virus from multiplying.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A purine analog with similar antiviral properties.
6-Chloroguanosine: Another nucleoside analog with antiviral activity.
Uniqueness
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral replication. Its ribofuranosyl moiety enhances its bioavailability and effectiveness as an antiviral agent .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWEIHYLQHANS-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=NC(=N2)N)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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